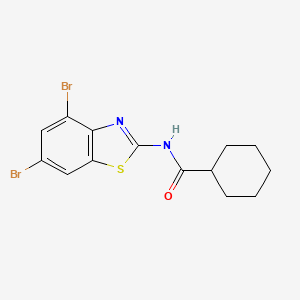![molecular formula C19H15F2N3O3 B6060333 N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-2-methoxynicotinamide](/img/structure/B6060333.png)
N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-2-methoxynicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-2-methoxynicotinamide, commonly known as DMXAA, is a small molecule that has been extensively studied for its potential use in cancer treatment. DMXAA was first discovered in the late 1990s and has since been the subject of numerous scientific studies.
作用機序
The exact mechanism of action of DMXAA is not fully understood. However, it is believed to work by activating the immune system to attack cancer cells. DMXAA has been shown to stimulate the production of cytokines, which are proteins that help regulate immune responses. It has also been shown to increase the production of nitric oxide, which can help kill cancer cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). It has also been shown to increase the production of nitric oxide, which can help kill cancer cells. DMXAA has been shown to have anti-angiogenic effects, meaning it can prevent the growth of blood vessels that supply nutrients to tumors. Additionally, DMXAA has been shown to increase the permeability of tumor blood vessels, allowing other cancer treatments to reach the tumor more easily.
実験室実験の利点と制限
DMXAA has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. Additionally, it has been shown to have anti-tumor activity in a variety of cancer cell lines and animal models, making it a promising candidate for further study.
However, there are also limitations to the use of DMXAA in lab experiments. It is a relatively complex compound, which can make it difficult to study its mechanism of action. Additionally, the exact conditions required for its anti-tumor activity are not well understood, which can make it difficult to optimize its use in cancer treatment.
将来の方向性
There are a number of future directions for the study of DMXAA. One area of research is focused on understanding its mechanism of action in more detail. This could lead to the development of more effective cancer treatments that target the immune system. Another area of research is focused on optimizing the use of DMXAA in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, there is ongoing research focused on developing new analogs of DMXAA that may have improved anti-tumor activity and fewer side effects.
合成法
The synthesis of DMXAA involves a series of chemical reactions that start with the compound 2,6-difluoro-4-methoxybenzoic acid. This compound is then reacted with various other chemicals, including pyridine, acetic anhydride, and hydroxylamine hydrochloride, to produce DMXAA. The synthesis process is complex and requires careful control of reaction conditions to ensure the purity and yield of the final product.
科学的研究の応用
DMXAA has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines and animal models. DMXAA has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-2-methoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O3/c1-26-19-14(5-3-9-23-19)17(25)24-11-12-4-2-8-22-18(12)27-16-7-6-13(20)10-15(16)21/h2-10H,11H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTOWAYLJCFHBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCC2=C(N=CC=C2)OC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[({4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}amino)carbonyl]-2-methoxybenzamide](/img/structure/B6060258.png)
amine hydrochloride](/img/structure/B6060261.png)
![1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6060270.png)
![N-[1-(2-fluorophenyl)-4-piperidinyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6060272.png)

![[3-(4-chloro-3-ethylphenoxy)propyl][2-(4-morpholinyl)ethyl]amine oxalate](/img/structure/B6060277.png)
![N-methyl-3-{1-[3-(5-methyl-2-furyl)benzyl]-3-piperidinyl}-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6060285.png)
![4-{[{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}(methyl)amino]methyl}-1-ethyl-2-pyrrolidinone](/img/structure/B6060292.png)
![5-methyl-2-propyl-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B6060295.png)
![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-ethoxypropyl)acetamide](/img/structure/B6060309.png)
![3-(2-chlorophenyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6060328.png)
![2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B6060332.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-5-(2-furyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6060343.png)
